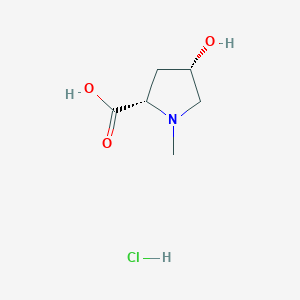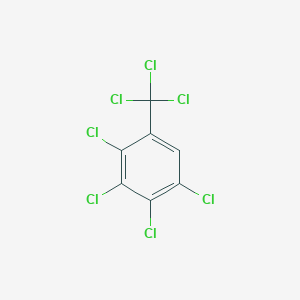
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene is an organic compound with the molecular formula C7HCl7. It is a chlorinated derivative of benzene, characterized by the presence of four chlorine atoms and one trichloromethyl group attached to the benzene ring. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and separation techniques ensures efficient production of the compound .
化学反应分析
Types of Reactions
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated benzene derivatives.
科学研究应用
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative compound.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrachloro-5-(trichloromethyl)benzene involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to interact with various molecular targets, leading to oxidative stress and potential cytotoxic effects .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrachlorobenzene: Similar in structure but lacks the trichloromethyl group.
1,2,3,4-Tetrachlorobenzene: Similar in structure but lacks the trichloromethyl group.
Benzotrichloride: Contains a trichloromethyl group but lacks the additional chlorine atoms on the benzene ring
Uniqueness
1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene is unique due to the presence of both the trichloromethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and resistance to degradation, making it valuable for specific industrial and research applications .
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWBWLXKQWNCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547655 |
Source


|
| Record name | 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-87-0 |
Source


|
| Record name | 1,2,3,4-Tetrachloro-5-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
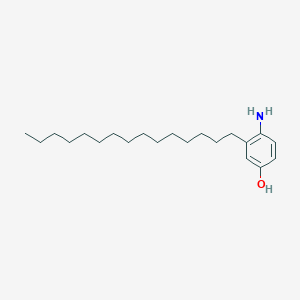
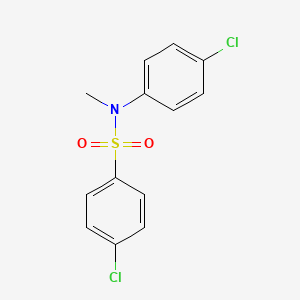


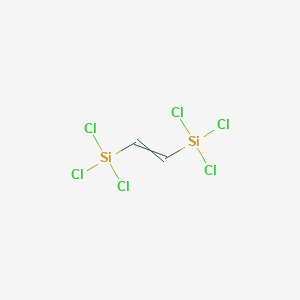
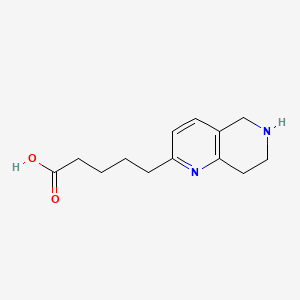
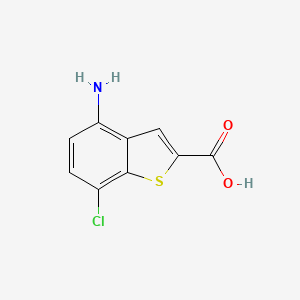
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
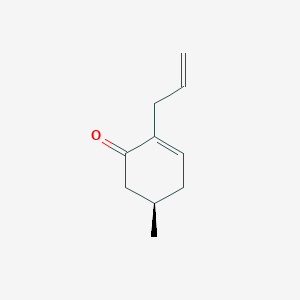
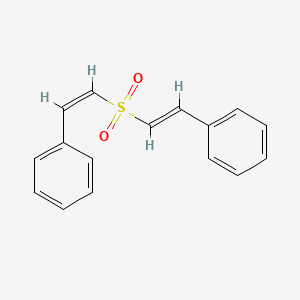
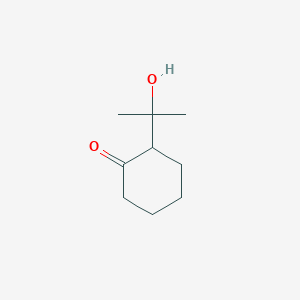
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
